molecular formula C15H18F2N2O2 B12262280 N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12262280
M. Wt: 296.31 g/mol
InChI Key: DNFDGEQHQVFIBL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyclopropyl group and a difluorophenylmethyl moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H18F2N2O2/c16-11-1-4-13(17)10(7-11)8-19-5-6-21-14(9-19)15(20)18-12-2-3-12/h1,4,7,12,14H,2-3,5-6,8-9H2,(H,18,20)

InChI Key

DNFDGEQHQVFIBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of cyclopropylamine with 2,5-difluorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with morpholine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenylmethyl moiety, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-[(2,5-difluorophenyl)methyl]morpholine-2-carboxamide stands out due to its unique combination of a cyclopropyl group, a difluorophenylmethyl moiety, and a morpholine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

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